4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3,5-dimethyl-1,2-oxazole
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Overview
Description
4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3,5-dimethyl-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including an aziridine ring, a cyclopropylmethyl group, and an oxazole ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3,5-dimethyl-1,2-oxazole typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the aziridine ring through the reaction of an appropriate amine with an epoxide. The cyclopropylmethyl group can be introduced via cyclopropanation reactions. The final step often involves the formation of the oxazole ring through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3,5-dimethyl-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The compound can be reduced to open the aziridine ring, forming amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can yield aziridine N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3,5-dimethyl-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. The aziridine ring is known to be reactive towards nucleophiles, which can lead to the formation of covalent bonds with biological macromolecules. This reactivity can result in the inhibition of enzymes or the modification of proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aziridine derivatives: Compounds like aziridine itself and its substituted derivatives share the aziridine ring structure.
Oxazole derivatives: Compounds containing the oxazole ring, such as 2,5-dimethyl-1,2-oxazole, are structurally similar.
Uniqueness
What sets 4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3,5-dimethyl-1,2-oxazole apart is the combination of the aziridine and oxazole rings with the cyclopropylmethyl group. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-18(13(2)22-19-12)15-5-7-17(8-6-15)21-11-16-10-20(16)9-14-3-4-14/h5-8,14,16H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKNTPGKWZEINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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